2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Catalog No.
S12486949
CAS No.
477331-45-6
M.F
C17H14ClN3OS3
M. Wt
408.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(...

CAS Number

477331-45-6

Product Name

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide

Molecular Formula

C17H14ClN3OS3

Molecular Weight

408.0 g/mol

InChI

InChI=1S/C17H14ClN3OS3/c18-13-7-4-8-14(9-13)19-15(22)11-24-17-21-20-16(25-17)23-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,19,22)

InChI Key

METFVZZELZJGLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)Cl

The compound 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a member of the thiadiazole family, characterized by the presence of a thiadiazole ring and a benzylthio substitution. This compound is notable for its potential biological activities, particularly in medicinal chemistry. The thiadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific structure of this compound enhances its interaction with biological targets due to the presence of both sulfur-containing groups and aromatic rings, which may influence its solubility and reactivity.

The chemical reactivity of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide can be attributed to its functional groups. The thiadiazole ring can undergo various reactions such as:

  • Nucleophilic substitutions: The sulfur atoms present in the thiadiazole can act as nucleophiles, allowing for further functionalization.
  • Condensation reactions: The amide group can engage in condensation reactions with aldehydes or ketones to form more complex structures.
  • Reduction reactions: The compound may be reduced to yield thiol derivatives or other reduced forms.

These reactions can lead to the synthesis of derivatives that may exhibit enhanced or modified biological activities.

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold, including 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide, exhibit significant biological activities. Notably:

  • Anticancer Activity: Studies have shown that thiadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against breast cancer cells with IC50 values indicating potent activity .
  • Antimicrobial Properties: Thiadiazole derivatives are also recognized for their antimicrobial efficacy against a range of pathogens .
  • Enzyme Inhibition: These compounds may act as enzyme inhibitors, impacting pathways involved in tumor growth and other diseases .

The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide typically involves multi-step processes:

  • Formation of Thiadiazole Ring: Starting materials such as thiosemicarbazide are reacted with carbon disulfide and sodium hydroxide to form the 1,3,4-thiadiazole framework.
  • Substitution Reactions: Benzylthio groups can be introduced through nucleophilic substitution on appropriate precursors.
  • Amidation: The final step involves the reaction of the thiadiazole derivative with 3-chlorophenyl acetic acid or its derivatives to form the amide linkage.

These methods allow for the creation of structurally diverse compounds with potential therapeutic applications .

The applications of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide are primarily centered around medicinal chemistry:

  • Drug Development: Due to its anticancer and antimicrobial properties, this compound serves as a lead structure for developing new pharmaceuticals targeting various diseases.
  • Research Tool: It may also be used in biochemical research to study enzyme interactions and cellular mechanisms related to cancer and infection.

Interaction studies involving 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide focus on:

  • Binding Affinity: Evaluating how well this compound binds to specific enzymes or receptors relevant to its biological activity.
  • Mechanism of Action: Understanding how it influences cellular pathways and affects cell viability in cancerous versus non-cancerous cells.

Such studies are crucial for elucidating the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide. These include:

  • N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide
    • Unique due to trifluoromethyl substitution; exhibits different electronic properties affecting biological activity.
  • N-(5-(Phenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
    • Contains a methoxy group which may enhance solubility and bioavailability.
  • N-(5-(Benzothiazol-2-yl)-1,3,4-thiadiazol-2-yl)-acetamide
    • Incorporates a benzothiazole moiety; known for distinct pharmacological profiles.

Comparison Table

Compound NameUnique FeaturesBiological Activity
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamideBenzylthio groupAnticancer & antimicrobial
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamideTrifluoromethyl groupPotentially enhanced potency
N-(5-(Phenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamideMethoxy groupImproved solubility
N-(5-(Benzothiazol-2-yl)-1,3,4-thiadiazol-2-yl)-acetamideBenzothiazole moietyDistinct pharmacological profile

These comparisons highlight the unique attributes of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide while situating it within a broader context of similar chemical entities.

XLogP3

5.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

406.9987533 g/mol

Monoisotopic Mass

406.9987533 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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